molecular formula C20H21ClN6O2 B2704044 2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione CAS No. 338956-28-8

2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione

Cat. No.: B2704044
CAS No.: 338956-28-8
M. Wt: 412.88
InChI Key: MIBXRLODKCZQAY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione is a complex organic compound with the molecular formula C20H20Cl2N6O2 and a molecular weight of 447.32. This compound is characterized by its unique hexaazadispiro structure, which includes two spiro-linked rings and multiple nitrogen atoms.

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.

Scientific Research Applications

2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione involves its interaction with specific molecular targets. The compound’s multiple nitrogen atoms and spiro-linked rings allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-Chlorophenyl)-10-phenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione stands out due to its unique hexaazadispiro structure. Similar compounds include:

    2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione: Lacks the chlorophenyl group, which may affect its reactivity and applications.

    2,10-Bis(4-chlorophenyl)-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione:

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

11-(4-chlorophenyl)-3-phenyl-1,3,4,9,11,12-hexazadispiro[4.2.48.25]tetradecane-2,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c21-14-6-8-16(9-7-14)27-18(29)23-20(25-27)12-10-19(11-13-20)22-17(28)26(24-19)15-4-2-1-3-5-15/h1-9,24-25H,10-13H2,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBXRLODKCZQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13NC(=O)N(N3)C4=CC=CC=C4)NC(=O)N(N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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